(5Z)-2-(4-bromoanilino)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(5Z)-2-(4-bromoanilino)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazolone family This compound is characterized by its complex structure, which includes a thiazolone ring, a bromoanilino group, and a chloronitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-bromoanilino)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazol-4-one typically involves multi-step reactions. One common method includes the condensation of 4-bromoaniline with 4-chloro-3-nitrobenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the final thiazolone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-bromoanilino)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(5Z)-2-(4-bromoanilino)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-bromoanilino)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide: Shares similar structural features but differs in the presence of a hydrazide group instead of a thiazolone ring.
3-(4-bromoanilino)-1-(4-methylphenyl)-1-propanone: Contains a bromoanilino group but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of (5Z)-2-(4-bromoanilino)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazol-4-one lies in its specific combination of functional groups and the thiazolone ring, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H9BrClN3O3S |
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Molecular Weight |
438.7 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9BrClN3O3S/c17-10-2-4-11(5-3-10)19-16-20-15(22)14(25-16)8-9-1-6-12(18)13(7-9)21(23)24/h1-8H,(H,19,20,22)/b14-8- |
InChI Key |
RLJWQNNYJVDVRM-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/S2)Br |
Canonical SMILES |
C1=CC(=CC=C1N=C2NC(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S2)Br |
Origin of Product |
United States |
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